molecular formula C23H27FN4O2 B017335 Risperidone-d4 CAS No. 1020719-76-9

Risperidone-d4

Numéro de catalogue B017335
Numéro CAS: 1020719-76-9
Poids moléculaire: 414.5 g/mol
Clé InChI: RAPZEAPATHNIPO-RIEWMPPISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Risperidone-d4 is a deuterated version of Risperidone, an atypical antipsychotic used to treat schizophrenia, bipolar disorder, and irritability in autistic children . It is a combined serotonin (5-HT2) and dopamine (D2) receptor antagonist .


Synthesis Analysis

The synthesis of Risperidone involves a Stille reaction . The formal name of Risperidone-d4 is 3- [2- [4- (6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido [1,2-a]pyrimidin-4-one .


Molecular Structure Analysis

The molecular formula of Risperidone-d4 is C23H23FN4O2D4 . The average mass is 414.509 Da and the monoisotopic mass is 414.236908 Da .


Chemical Reactions Analysis

Risperidone is a serotonin 5-HT2 receptor blocker, P-Glycoprotein inhibitor, and potent dopamine D2 receptor antagonist . It has been studied for population pharmacokinetic analysis and therapeutic drug monitoring .


Physical And Chemical Properties Analysis

Risperidone-d4 has a molecular weight of 414.5 g/mol . More detailed physical and chemical properties could not be found in the search results.

Applications De Recherche Scientifique

Application in Psychiatry

Field: Psychiatry

Risperidone is widely used in the treatment of schizophrenia and bipolar disorder . It’s a second-generation antipsychotic agent that may improve adherence to treatment and outcomes in these mental illnesses .

Method of Application

The method of application involves oral administration or long-acting injectable forms . In a study, patients with schizophrenia or schizoaffective disorder were randomly assigned to receive 25 to 50 mg of long-acting injectable risperidone every two weeks or a psychiatrist’s choice of an oral antipsychotic .

Results and Outcomes

The rate of hospitalization after randomization was not significantly lower among patients who received long-acting injectable risperidone than among those who received oral antipsychotics . Psychiatric symptoms, quality of life, scores on the Personal and Social Performance scale of global functioning, and neurologic side effects were not significantly improved with long-acting injectable risperidone as compared with control treatments .

Application in Neurology

Field: Neurology

Risperidone has been studied for its binding affinity to serotonin receptors . This is relevant in the field of neurology, as serotonin receptors play a key role in many neurological processes.

Method of Application

The method of application in this context would be through the use of molecular dynamics simulations . This allows researchers to study the binding affinity of Risperidone to serotonin receptors in a controlled virtual environment .

Results and Outcomes

The specific results and outcomes of this application are not detailed in the source . However, understanding the binding affinity of Risperidone to serotonin receptors could potentially enhance its antipsychotic effect .

Application in Drug Design

Field: Drug Design

Risperidone has been used in the field of drug design . The crystal structure of the D2 dopamine receptor (D2R) in complex with the antipsychotic drug risperidone has been reported . This structure reveals features that might be useful for the design or discovery of drugs that have greater selectivity for D2R than existing therapeutics, and consequently have fewer side effects .

Method of Application

The method of application in this context is through the use of crystallography . This allows researchers to study the structure of D2R in complex with risperidone .

Results and Outcomes

The specific results and outcomes of this application are not detailed in the source . However, understanding the structure of D2R in complex with risperidone could potentially enhance its antipsychotic effect .

Application in Long-Term Treatment of Schizophrenia

Field: Psychiatry

Risperidone has been used in long-term treatment of schizophrenia . Long-acting injectable risperidone, a second-generation antipsychotic agent, may improve adherence to treatment and outcomes in schizophrenia .

Method of Application

The method of application involves long-acting injectable risperidone . In a study, patients with schizophrenia or schizoaffective disorder were randomly assigned to receive 25 to 50 mg of long-acting injectable risperidone every two weeks .

Results and Outcomes

Application in Treatment of Mood Disorders

Field: Psychiatry

Risperidone, as a second-generation antipsychotic, has been used in the treatment of mood disorders . It has antimanic activity and is also effective for the maintenance treatment of bipolar disorder .

Method of Application

The method of application typically involves oral administration . The dosage and frequency would be determined by a healthcare professional based on the patient’s condition .

Results and Outcomes

While specific results and outcomes are not detailed in the source , it is generally agreed that Risperidone can help manage manic episodes and maintain mood stability in patients with bipolar disorder .

Application in Meta-Analysis of Schizophrenia and Bipolar Disorder Treatment

Field: Psychiatry

Risperidone has been used in meta-analysis studies to assess its benefits and harms in the treatment of patients with schizophrenia or bipolar disorder .

Method of Application

The method of application in this context is through the use of individual participant data (IPD), clinical study reports (CSRs), and publicly available sources . This allows researchers to conduct a comprehensive analysis of the effects of Risperidone .

Results and Outcomes

The study showed a significant clinical reduction in the Positive and Negative Syndrome Scale (PANSS) in patients receiving Risperidone . However, CSRs reported nearly two times more adverse events and almost 8 times more serious adverse events than the journal publications .

Safety And Hazards

Risperidone-d4 should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It should be stored locked up and disposed of properly .

Orientations Futures

Research is ongoing to understand the genetic factors influencing the response to Risperidone treatment . A study is also being conducted to assess the efficacy of monthly Risperidone injections .

Propriétés

IUPAC Name

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPZEAPATHNIPO-RIEWMPPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649398
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Risperidone-d4

CAS RN

1020719-76-9
Record name 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1020719-76-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Risperidone-d4
Reactant of Route 2
Reactant of Route 2
Risperidone-d4
Reactant of Route 3
Reactant of Route 3
Risperidone-d4
Reactant of Route 4
Risperidone-d4
Reactant of Route 5
Risperidone-d4
Reactant of Route 6
Risperidone-d4

Citations

For This Compound
65
Citations
CJ Ruan, W Guo, M Zhou, GX Guo, CY Wang… - Biomed …, 2018 - researchgate.net
… structure of paliperidone is analogous to risperidone-D4, risperidone-D4 was selected as the IS for paliperidone. The paliperidone chromatograms were clean and had no significant …
Number of citations: 0 www.researchgate.net
SQOF RISPERIDONE - academia.edu
… For the optimization of LCMS/MS parameters, standard solutions of risperidone, escitalopram and risperidone-D4 (IS) prepared in methanol were infused at a flow-rate of 10 mL min-1 …
Number of citations: 2 www.academia.edu
H Gu, G Dai, Z Teng, L Geng, W Xu - Analyst, 2023 - pubs.rsc.org
… Risperidone-d4 and 9-hydroxyrisperidone-d4 at 100 µg/mL … and m/z 415.4 → 195.4 for risperidone-d4 (Figs. S3 and S4 in … comparably those of the internal standard of risperidone-d4 …
Number of citations: 0 pubs.rsc.org
J Shen, S Choi, W Qu, Y Wang, DJ Burgess - Journal of controlled release, 2015 - Elsevier
… Risperidone-D4 was used as an internal standard (IS). Briefly, the internal standard solution … risperidone, and m/z 415.1 → 195.1 for risperidone-D4. The injection volume was 10 μl. The …
Number of citations: 99 www.sciencedirect.com
Y Yamamoto, PA Välitalo, DJ van den Berg… - Pharmaceutical …, 2017 - Springer
… The internal standard solution consisted of 100 ng/ml risperidone-D4 and paliperidone-D4 in nanopure water. The LLOQs for risperidone and paliperidone were 0.4 and 0.2 ng/ml, …
Number of citations: 73 link.springer.com
SH Kyun, AR Kim, SI Yoon, KM Choi, MY Kim… - 한국분석과학회 학술 …, 2015 - dbpia.co.kr
… m/z 411.2→ 191.1 for Risperidone and m/z 415.1→ 195.1 for Risperidone-d4(internal standard). The method achieved a lower limit of quantitation of 0.2 ng/mL. The calibration curve …
Number of citations: 0 www.dbpia.co.kr
X Wang, Q Bao, R Wang, O Kwok, K Maurus… - Journal of Controlled …, 2023 - Elsevier
… using risperidone-D4 as the internal standard [19]. Briefly, 10 μL of risperidone-D4 at a … ), 9-hydroxyrisperidone (m/z 427.213) and risperidone-D4 (m/z 415.2466) was performed in …
Number of citations: 4 www.sciencedirect.com
N Ansermot, M Brawand-Amey, A Kottelat… - … of Chromatography a, 2013 - Elsevier
… isotope-labeled internal standards were 20 ng/ml for asenapine-13C,d3, desmethyl-mirtazapine-d4, iloperidone-d3, mirtazapine-d4, olanzapine-d3, paliperidone-d4 and risperidone-d4 …
Number of citations: 97 www.sciencedirect.com
AC Faleye, AA Adegoke, K Ramluckan, J Fick… - Science of The Total …, 2019 - Elsevier
… Carbon labelled tramadol 12C D3, risperidone D4, carbamazepin D10 and 13C3-trimethoprim were purchased from Cambridge Isotope Laboratories (Andover, MA, USA) and used as …
Number of citations: 84 www.sciencedirect.com
I Perlstein, A Merenlender Wagner… - Clinical …, 2022 - Wiley Online Library
… were monitored as follows: risperidone-D4, 415-195; and 9-OH risperidone-D4, 431-211. … for risperidone and risperidone-D4 and 121 V for 9-OH risperidone and 9-OH risperidone-D4, …
Number of citations: 1 accp1.onlinelibrary.wiley.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.